N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a unique combination of furan, azetidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Furan Derivative: The furan moiety can be introduced through a Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a brominated pyrazole–azetidine hybrid with boronic acids.
Pyrimidine Incorporation: The pyrimidine ring can be introduced through nucleophilic substitution reactions involving appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound can be used to study the biological activities of furan, azetidine, and pyrimidine moieties.
Industrial Applications: It may find use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan moiety may interact with enzymes or receptors, while the azetidine and pyrimidine rings may contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and have shown significant biological activities, particularly as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have similar structural features and are also used in medicinal chemistry.
Uniqueness
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the presence of the furan moiety, which is less common in similar compounds. This unique structure may confer specific biological activities and make it a valuable scaffold for drug development.
Biological Activity
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan moiety, an azetidine ring, and a pyrimidine base. The synthesis typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Achieved through aza-Michael addition.
- Coupling with Furan Derivative : Utilizes Suzuki–Miyaura cross-coupling reactions.
- Pyrimidine Incorporation : Involves nucleophilic substitution reactions with pyrimidine precursors.
These synthetic routes are crucial for developing derivatives with enhanced biological properties.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets, potentially affecting enzyme activity or receptor binding. The furan component may enhance interactions with biological targets due to its electrophilic nature, while the azetidine and pyrimidine rings contribute to the overall stability and reactivity of the compound .
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of azetidine compounds have shown significant activity against various bacterial strains, including:
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 15.6 | Superior to chloramphenicol |
Escherichia coli | 31.25 | Comparable to standard antibiotics |
Proteus mirabilis | 20.0 | Effective against resistant strains |
These findings suggest that modifications in the structure can lead to improved efficacy against resistant bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF7 (breast cancer) | 8.0 | Cell cycle arrest |
A549 (lung cancer) | 15.0 | Inhibition of migration |
The observed anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .
Case Studies
-
Study on Antimicrobial Efficacy :
A research team evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that certain modifications could enhance antibacterial activity significantly compared to existing antibiotics . -
Evaluation of Anticancer Properties :
In a comparative study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited promising results, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .
Properties
IUPAC Name |
furan-3-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVSVBPLNCJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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